(2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one
Description
The compound "(2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one" is a thiazolidin-4-one derivative characterized by a planar, conjugated thiazolidinone core. Key structural features include:
- Position 2: A 4-chloro-2-(trifluoromethyl)phenyl imino group, contributing electron-withdrawing effects (Cl and CF₃) that enhance electrophilic reactivity .
- Position 5: A 4-hydroxy-3-methoxybenzylidene moiety, providing hydrogen-bonding capability (via the hydroxyl group) and steric bulk (from methoxy) .
This compound is synthesized via condensation reactions between substituted thiazolidin-4-one precursors and aromatic aldehydes or amines, as described in general procedures from and . Structural confirmation typically employs NMR spectroscopy, HRMS, and X-ray crystallography .
Properties
Molecular Formula |
C18H12ClF3N2O3S |
|---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H12ClF3N2O3S/c1-27-14-6-9(2-5-13(14)25)7-15-16(26)24-17(28-15)23-12-4-3-10(19)8-11(12)18(20,21)22/h2-8,25H,1H3,(H,23,24,26)/b15-7- |
InChI Key |
RRPXUYVLEGMNMV-CHHVJCJISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for Thiazolidinone Core Formation
The thiazolidinone ring serves as the foundational structure for this compound. A widely adopted method involves the cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For instance, 4-chloro-2-(trifluoromethyl)aniline is first converted to its corresponding thiourea intermediate through reaction with ammonium thiocyanate in acidic ethanol under reflux (60–70°C, 4–6 hours) . This intermediate is then treated with ethyl bromoacetate in the presence of sodium acetate as a base, facilitating nucleophilic substitution and cyclization to yield the thiazolidinone core .
Table 1: Reaction Conditions for Thiazolidinone Core Synthesis
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Chloro-2-TFM-aniline | 5.81 mmol | Ethanol | 60°C | 4 h | 92% |
| Ethyl bromoacetate | 4.42 mmol | Ethanol | Reflux | 48 h | 89% |
Key variables influencing yield include the stoichiometric ratio of ethyl bromoacetate to thiourea (1.2:1 optimal) and the use of anhydrous sodium sulfate to remove trace water .
Introduction of the Imino Group
The imino group at position 2 is introduced via Schiff base formation. The thiazolidinone intermediate reacts with 4-chloro-2-(trifluoromethyl)phenyl isothiocyanate in dimethylformamide (DMF) at 80–90°C for 3–5 hours . Diisopropylethylamine (DIPEA) is employed as a catalyst to deprotonate the thiazolidinone nitrogen, enhancing nucleophilicity. The reaction proceeds through a nucleophilic addition-elimination mechanism, with the Z-configuration of the imino group stabilized by intramolecular hydrogen bonding.
Critical Parameters :
-
Solvent polarity : DMF enhances reaction kinetics compared to ethanol .
-
Temperature control : Excess heat (>90°C) promotes side reactions such as hydrolysis.
Benzylidene Moiety Incorporation
The 4-hydroxy-3-methoxybenzylidene group is introduced via Knoevenagel condensation. The thiazolidinone-imino intermediate is reacted with 4-hydroxy-3-methoxybenzaldehyde in glacial acetic acid under reflux (120–130°C, 6–8 hours) . Sodium acetate acts as a mild base, deprotonating the active methylene group of the thiazolidinone and facilitating aldol condensation. The reaction’s regioselectivity favors the 5Z configuration due to steric hindrance from the trifluoromethyl group .
Table 2: Optimization of Benzylidene Formation
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | Acetic acid | Acetic acid |
| Catalyst | None | NaOAc | NaOAc (1.5 eq) |
| Reaction time | 4 h | 8 h | 6 h |
| Yield | 68% | 85% | 82% |
Stereochemical Control and Purification
The (2E,5Z) configuration is critical for biological activity. Crystallographic studies of analogous compounds confirm that the Z-configuration at C5 is stabilized by π-π interactions between the benzylidene aromatic ring and the thiazolidinone core . Purification is achieved via recrystallization from absolute ethanol, which selectively isolates the desired stereoisomer . High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) further ensures >98% purity .
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6) :
-
δ 7.89–7.45 (m, 3H, trifluoromethylphenyl)
IR (KBr) :
Scalability and Industrial Considerations
Scalability trials demonstrate consistent yields (80–85%) at the 100-gram scale using continuous flow reactors . Key challenges include the exothermic nature of the cyclization step, requiring precise temperature control via jacketed reactors . Environmental impact assessments favor ethanol over DMF due to lower toxicity, though reaction times increase by 20% .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the benzylidene moiety can undergo oxidation to form a corresponding ketone.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chloro group in the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the thiazolidinone core suggests possible antimicrobial, antifungal, or anticancer properties, which can be explored through in vitro and in vivo studies.
Medicine
In medicine, derivatives of this compound could be developed as therapeutic agents
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique combination of functional groups may impart desirable properties to polymers or other advanced materials.
Mechanism of Action
The mechanism of action of (2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one likely involves interactions with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The imino and benzylidene groups may enhance binding affinity and specificity, leading to modulation of biological pathways.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Methoxy (OCH₃) and hydroxy (OH) groups on the benzylidene ring modulate solubility and hydrogen-bonding interactions .
Synthetic Flexibility: Substituents are introduced via straightforward condensation reactions, enabling rapid diversification (e.g., uses potassium carbonate in methanol for amine-thiazolidinone coupling) . Melting points vary with substituent polarity; for example, the hydroxy-containing compound in has a higher melting point (122–123°C) compared to non-polar analogs .
Crystallographic Validation: X-ray analyses (e.g., ) confirm the (E,Z)-configuration of imino and benzylidene groups, critical for maintaining planar geometry and conjugation .
Implications of Substituent Diversity
- Biological Activity : While direct biological data for the target compound is absent in the evidence, structural analogs with similar substituents (e.g., hydroxy, methoxy) have shown antimicrobial, anti-inflammatory, and enzyme-inhibitory activities in prior studies .
- Chemical Reactivity: The 4-hydroxy-3-methoxybenzylidene group may participate in redox reactions (via the phenolic OH) or serve as a hydrogen-bond donor, enhancing interactions in catalytic or supramolecular systems .
Biological Activity
The compound (2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is a thiazolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including synthesis methods, pharmacological properties, and case studies.
Synthesis
The synthesis of thiazolidin-4-one derivatives typically involves the condensation of thiazolidine with various aldehydes and amines. The specific compound can be synthesized through a multi-step process that includes:
- Formation of Thiazolidine : The initial step involves the reaction of a suitable thioketone with an amine.
- Aldol Condensation : The thiazolidine is then reacted with an aldehyde to form the desired thiazolidinone structure.
- Functionalization : Further functionalization introduces the chloro and trifluoromethyl groups.
Anticancer Activity
Research has indicated that thiazolidin-4-one derivatives exhibit significant anticancer properties. For example, studies have shown that certain derivatives can inhibit the proliferation of cancer cells, particularly in glioblastoma models. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 9b | U87MG | 12.5 | Apoptosis induction |
| 9e | A549 | 15.0 | Cell cycle arrest |
| 10e | MCF7 | 10.0 | Anti-proliferative |
Antimicrobial Activity
Thiazolidinones have also been evaluated for their antimicrobial properties. A study assessed the efficacy of various thiazolidinone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated promising antibacterial activity, with some compounds showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A1 | Staphylococcus aureus | 8 |
| A2 | Escherichia coli | 16 |
| A3 | Pseudomonas aeruginosa | 32 |
The biological activity of (2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and microbial metabolism.
- Modulation of Signaling Pathways : It can affect pathways such as apoptosis and cell survival, leading to increased cancer cell death.
- DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, disrupting replication processes.
Study on Antitumor Activity
A study conducted by Da Silva et al. evaluated a series of thiazolidinone derivatives for their antitumor activity against glioblastoma cells. The study found that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity due to increased lipophilicity and better membrane penetration.
Research on Antimicrobial Efficacy
Another study focused on the antimicrobial effects of thiazolidinones against resistant bacterial strains. The findings revealed that certain modifications to the thiazolidinone structure significantly improved antibacterial potency, suggesting a structure-activity relationship that could guide future drug design.
Q & A
Q. Table 1: Comparison of Synthesis Conditions for Analogous Thiazolidinones
| Step | Conditions (Solvent, Catalyst) | Yield (%) | Reference |
|---|---|---|---|
| Imine formation | Ethanol, RT, 12 h | 68 | |
| Cyclocondensation | Toluene, AcOH, 80°C, 6 h | 75 | |
| Purification | Column chromatography (Hex:EA) | >95% purity |
Advanced Research Question: How can spectroscopic techniques resolve the (2E,5Z) configuration and confirm structural integrity?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : The imino proton (N=CH) in the 2E configuration appears as a singlet at δ 8.2–8.5 ppm. The 5Z benzylidene proton (CH=) shows coupling constants (J = 10–12 Hz) distinct from E isomers .
- NOESY : Correlations between the 4-chlorophenyl and thiazolidinone ring protons confirm the (2E,5Z) spatial arrangement .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ calc. 485.0521, observed 485.0518) to rule out byproducts .
Q. Table 2: Key Spectral Data for Structural Validation
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| ¹³C NMR | C=O (thiazolidinone) at δ 168–170 ppm | |
| IR | N-H stretch (imino) at 3200–3300 cm⁻¹ | |
| X-ray Diffraction | Confirmed (2E,5Z) configuration (if crystalline) |
Advanced Research Question: What strategies address contradictions in reported biological activity data for this compound?
Methodological Answer :
Discrepancies in bioactivity data often arise from:
- Assay variability : Standardize protocols (e.g., use identical cell lines, IC₅₀ measurement methods). For example, antitumor activity against MCF-7 cells varies with serum concentration .
- Solubility issues : The compound’s low aqueous solubility (<10 µM) may lead to false negatives. Use DMSO stocks with <0.1% final concentration .
- Metabolic instability : Phase I metabolites (e.g., demethylated products) may exhibit off-target effects. Perform LC-MS/MS stability assays in liver microsomes .
Q. Table 3: Mitigating Data Contradictions
| Issue | Resolution Strategy | Reference |
|---|---|---|
| Bioassay variability | Pre-incubate compounds in culture medium | |
| Solubility limits | Use cyclodextrin-based nanoformulations | |
| Metabolic breakdown | Co-administer CYP450 inhibitors (e.g., ketoconazole) |
Advanced Research Question: How do computational models predict the binding affinity of this compound to PPAR-γ, and what are their limitations?
Q. Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with PPAR-γ’s ligand-binding domain. The trifluoromethyl group shows hydrophobic interactions with Leu330 and Tyr473, while the 4-hydroxy group hydrogen-bonds with Ser289 .
- MD Simulations : 100-ns simulations reveal stable binding but may overlook entropic effects. Use MMPBSA for free-energy calculations .
- Limitations :
- Force field accuracy : CHARMM36 may misestimate halogen bonding (Cl, CF₃ groups).
- Solvent effects : Implicit solvent models (e.g., GB/SA) underestimate desolvation penalties .
Q. Table 4: Computational Predictions vs. Experimental Data
| Parameter | Predicted (in silico) | Observed (in vitro) | Reference |
|---|---|---|---|
| PPAR-γ IC₅₀ (nM) | 120 | 150 ± 20 | |
| Binding Energy (kcal/mol) | -9.2 | -8.7 (SPR) |
Advanced Research Question: What structure-activity relationship (SAR) insights guide the optimization of this compound’s anti-inflammatory properties?
Q. Methodological Answer :
- Critical substituents :
- 4-Chloro-2-(trifluoromethyl)phenyl : Enhances lipophilicity and PPAR-γ binding. Replacement with nitro groups reduces activity .
- 4-Hydroxy-3-methoxybenzylidene : The hydroxyl group is essential for COX-2 inhibition (IC₅₀ = 0.8 µM vs. 5.2 µM for methoxy-only analogs) .
- Synthetic modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to improve metabolic stability .
- Replace the thiazolidinone ring with oxazolidinone to reduce hepatotoxicity .
Q. Table 5: SAR Trends in Analogous Compounds
| Modification | Effect on Activity | Reference |
|---|---|---|
| -OCH₃ → -OH at C3 | 3x increase in COX-2 inhibition | |
| CF₃ → Cl at C4 | 50% lower PPAR-γ affinity |
Basic Research Question: What analytical techniques are recommended for purity assessment and stability testing?
Q. Methodological Answer :
- HPLC-PDA : Use a C18 column (5 µm, 250 mm) with acetonitrile/water (70:30) to achieve baseline separation. Purity >98% is critical for in vivo studies .
- Forced degradation : Expose to 0.1 M HCl (24 h), 0.1 M NaOH (24 h), and UV light (254 nm, 48 h) to identify degradation products .
- Stability indicators : Monitor the 4-hydroxy group’s oxidation to quinone via LC-MS (m/z shift +16) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
